molecular formula C3H6Cl2Si2 B14697234 CID 78062374

CID 78062374

Cat. No.: B14697234
M. Wt: 169.15 g/mol
InChI Key: ZLVWVKJFIMHLIW-UHFFFAOYSA-N
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Description

Methylenebis[(chloromethyl)silane] is a chemical compound with the molecular formula C3H6Cl2Si2. It consists of 10 hydrogen atoms, 3 carbon atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes two silicon atoms connected by a methylene bridge, each bonded to a chloromethyl group. It is used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenebis[(chloromethyl)silane] can be synthesized through the Müller-Rochow process, which involves the reaction of silicon with chloromethane under the catalytic influence of copper at temperatures between 250 and 300 °C . This process is widely used in the industrial production of chloromethyl silanes.

Industrial Production Methods: The industrial production of methylenebis[(chloromethyl)silane] typically involves the Müller-Rochow process, which is efficient and scalable for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylenebis[(chloromethyl)silane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into different silanes or siloxanes.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylenebis[(chloromethyl)silane] has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which methylenebis[(chloromethyl)silane] exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Uniqueness: Methylenebis[(chloromethyl)silane] is unique due to its methylene bridge connecting two silicon atoms, which imparts distinct reactivity and versatility compared to other silanes. This structure allows for a wide range of chemical transformations and applications in different fields.

Properties

Molecular Formula

C3H6Cl2Si2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C3H6Cl2Si2/c4-1-6-3-7-2-5/h1-3H2

InChI Key

ZLVWVKJFIMHLIW-UHFFFAOYSA-N

Canonical SMILES

C([Si]CCl)[Si]CCl

Origin of Product

United States

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